molecular formula C10H23Cl2N3 B1456314 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride CAS No. 1220037-72-8

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride

Cat. No.: B1456314
CAS No.: 1220037-72-8
M. Wt: 256.21 g/mol
InChI Key: GMRGYDBNTZNDPI-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride is a chemical compound used as a reagent and building block in several synthetic applications . It serves as an intermediate and an excellent catalyst for many condensation reactions .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C10H21N3 . The InChI code is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 .


Chemical Reactions Analysis

This compound is used both as a reagent and building block in several synthetic applications . It serves as an intermediate and an excellent catalyst for many condensation reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.3 . It is a solid at room temperature . The refractive index is 1.508 .

Scientific Research Applications

Synthesis and Characterization

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride has been studied in the context of synthesizing and characterizing novel compounds. For example, a study focused on nucleophilic substitution reactions using various piperidine and piperazine derivatives, including this compound. The synthesized compounds were evaluated for their antibacterial and antifungal activities, showcasing its potential in creating new pharmacologically active agents (Ibiş et al., 2015).

Antipsychotic Potential

The compound has been explored as part of a series in the development of potential atypical antipsychotics. In one study, variations of the piperazine and piperidine series showed promising results in behavioral models predictive of antipsychotic efficacy (Bolós et al., 1996).

HIV-1 Inhibition

This compound has been part of the synthesis of CCR5 antagonists, demonstrating its role in the inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells. This highlights its potential application in developing treatments for HIV (Tagat et al., 2001).

Antibacterial Agents

This compound has contributed to the synthesis of antibacterial agents, such as pyrido(2,3-d)pyrimidine derivatives. The most active members in one study were more effective against gram-negative bacteria, including Pseudomonas aeruginosa, than other tested compounds (Matsumoto & Minami, 1975).

Neuroleptic Development

Research has involved synthesizing indoles substituted with piperazinyl for developing noncataleptogenic, centrally acting dopamine and serotonin antagonists. These compounds have profiles similar to atypical neuroleptics like clozapine, indicating their potential in treating psychiatric disorders (Perregaard et al., 1992).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride are not mentioned in the search results, it’s worth noting that it is used as a reagent and building block in several synthetic applications . This suggests that it could continue to be valuable in the development of new synthetic methods and materials.

Biochemical Analysis

Biochemical Properties

1-Methyl-4-(3-piperidinyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a catalyst in several condensation reactions . It also serves as an intermediate in synthetic applications . The nature of these interactions often involves binding to specific sites on enzymes or proteins, thereby influencing their activity and function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity This binding can result in changes in gene expression and subsequent alterations in cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Beyond this threshold, the effects can become more pronounced and potentially harmful.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . These interactions can influence metabolic flux and the levels of metabolites within cells. The compound’s metabolism is an important aspect of its overall biochemical activity and effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its activity and function. Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is important for its interactions with biomolecules and its overall impact on cellular function.

Properties

IUPAC Name

1-methyl-4-piperidin-3-ylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3.2ClH/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10;;/h10-11H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRGYDBNTZNDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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